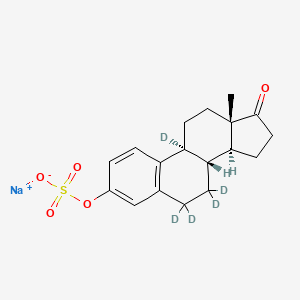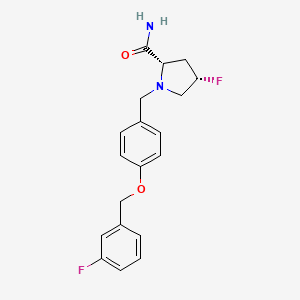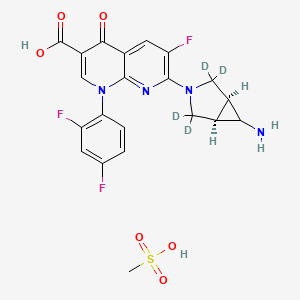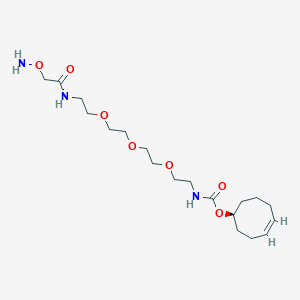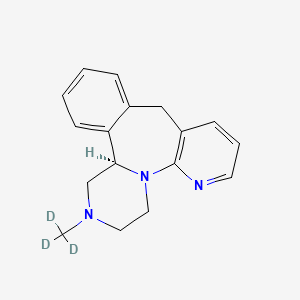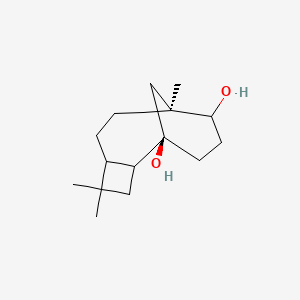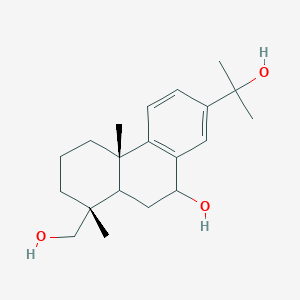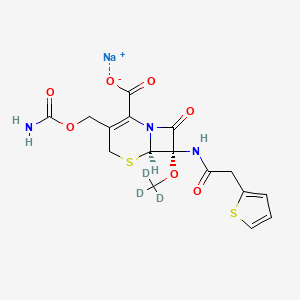
Cefoxitin-d3 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefoxitin-d3 (sodium) is a deuterated form of cefoxitin, a second-generation cephamycin antibiotic. Cefoxitin is known for its broad-spectrum antibacterial activity and is commonly used to treat various bacterial infections. The deuterated form, Cefoxitin-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of cefoxitin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cefoxitin-d3 (sodium) involves the incorporation of deuterium atoms into the cefoxitin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:
Acylation: The attachment of a thiophene-2-ylacetyl group to the amino group at the 7-position.
Deuteration: The replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Industrial Production Methods: Industrial production of Cefoxitin-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Production of cephamycin C by fermentation using Streptomyces lactamdurans.
Chemical Modification: Conversion of cephamycin C to cefoxitin through chemical modifications, including methoxylation and acylation.
Deuteration: Incorporation of deuterium atoms using deuterated reagents.
Analyse Chemischer Reaktionen
Types of Reactions: Cefoxitin-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, nucleophiles.
Major Products:
Hydroxylated Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Cefoxitin-d3 (sodium) has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of cefoxitin.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of cefoxitin.
Drug Development: Used in the development of new antibiotics and in studying drug resistance mechanisms.
Biological Studies: Employed in studies involving bacterial cell wall synthesis and the action of beta-lactam antibiotics.
Wirkmechanismus
Cefoxitin-d3 (sodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall strength and rigidity. As a result, the bacterial cell wall is weakened, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Cefoxitin: The non-deuterated form of Cefoxitin-d3.
Cefotetan: Another second-generation cephamycin with similar antibacterial activity.
Cefmetazole: A cephamycin antibiotic with a similar mechanism of action.
Uniqueness: Cefoxitin-d3 (sodium) is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. The deuterated form is particularly useful in research settings where precise tracking of the compound is required.
Eigenschaften
Molekularformel |
C16H16N3NaO7S2 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
sodium;(6R,7S)-3-(carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3; |
InChI-Schlüssel |
GNWUOVJNSFPWDD-JIGPONIWSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])O[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |
Kanonische SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


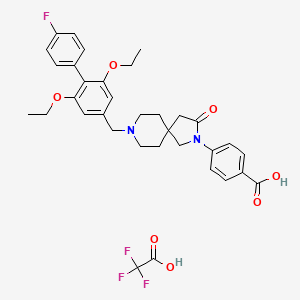


![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)

![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)
![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)
